Levomoprolol-d7
Description
Levomoprolol-d7 is a deuterium-labeled isotopologue of Levomoprolol, a β1-selective adrenergic receptor antagonist (beta-blocker) used in cardiovascular research. The "d7" designation indicates the substitution of seven hydrogen atoms with deuterium at specific positions within the molecule. This isotopic modification is strategically employed to enhance metabolic stability and traceability in pharmacokinetic (PK) and pharmacodynamic (PD) studies . Deuterated compounds like this compound are pivotal in quantitative bioanalysis, serving as internal standards to improve the accuracy of mass spectrometry-based assays by minimizing interference from endogenous metabolites .
Structurally, this compound retains the core pharmacophore of its non-deuterated counterpart but exhibits altered physicochemical properties due to the kinetic isotope effect.
Properties
Molecular Formula |
C₁₃H₁₄D₇NO₃ |
|---|---|
Molecular Weight |
246.35 |
Synonyms |
(S)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol-d7; (2S)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol-d7; (-)-Moprolol-d7; Levotensin-d7; l-Moprolol-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Deuterium placement influences metabolic pathways. For instance, substitution in the methoxy group (Metoprolol-d7) reduces CYP2D6-mediated oxidation, whereas aromatic deuteriation (this compound) may delay hepatic conjugation .
- Molecular weight differences affect ionization efficiency in mass spectrometry, impacting detection sensitivity .
Pharmacokinetic Profiles
Comparative PK data are derived from deuterated beta-blockers with similar substitution patterns:
| Parameter | This compound | Metoprolol-d7 | Non-deuterated Levomoprolol |
|---|---|---|---|
| Bioavailability | ~75% (estimated) | 50–60% | 40–50% |
| Half-life (t₁/₂) | 8–10 hours | 6–8 hours | 3–5 hours |
| Metabolic Pathway | CYP2D6, glucuronidation | CYP2D6, CYP3A4 | CYP2D6 (primary) |
| Plasma Protein Binding | 85–90% | 88–92% | 80–85% |
Key Insights :
Key Insights :
- This compound’s high β1 selectivity minimizes bronchospasm risks compared to non-selective analogs like Propranolol-d7 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
